6-bromo-4-(4-(3-chlorophenyl)piperazine-1-carbonyl)quinolin-2(1H)-one
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Overview
Description
6-bromo-4-(4-(3-chlorophenyl)piperazine-1-carbonyl)quinolin-2(1H)-one is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-(4-(3-chlorophenyl)piperazine-1-carbonyl)quinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of a bromine atom to the quinoline ring.
Piperazine Derivatization: Coupling of the piperazine moiety with the quinoline core.
Carbonylation: Introduction of the carbonyl group to the piperazine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: Halogen atoms (bromine, chlorine) may be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for various diseases due to its biological activity.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-bromo-4-(4-(3-chlorophenyl)piperazine-1-carbonyl)quinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core.
Quinoline N-oxides: Known for their antimicrobial properties.
Piperazine derivatives: Widely used in pharmaceuticals for their diverse biological activities.
Uniqueness
6-bromo-4-(4-(3-chlorophenyl)piperazine-1-carbonyl)quinolin-2(1H)-one is unique due to the specific combination of functional groups (bromo, chlorophenyl, piperazine, carbonyl) which may confer distinct biological and chemical properties compared to other quinoline derivatives.
Properties
IUPAC Name |
6-bromo-4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrClN3O2/c21-13-4-5-18-16(10-13)17(12-19(26)23-18)20(27)25-8-6-24(7-9-25)15-3-1-2-14(22)11-15/h1-5,10-12H,6-9H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAHRMUBYOCMTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC(=O)NC4=C3C=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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